molecular formula C10H12N2O B2527743 2-(1-methoxyethyl)-1H-benzo[d]imidazole CAS No. 34580-82-0

2-(1-methoxyethyl)-1H-benzo[d]imidazole

Cat. No.: B2527743
CAS No.: 34580-82-0
M. Wt: 176.219
InChI Key: SCNIZJJJBSCYAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-methoxyethyl)-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound It features a benzimidazole core structure with a methoxyethyl substituent at the second position

Scientific Research Applications

2-(1-methoxyethyl)-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of materials with specific properties, such as conductivity and stability.

Mechanism of Action

Target of Action

The primary target of 2-(1-methoxyethyl)-1H-benzo[d]imidazole is the gamma-aminobutyric acid type A (GABA A) receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system. The compound enhances the function of the GABA A receptor, leading to a depression of central nervous system (CNS) function .

Mode of Action

this compound interacts with its target, the GABA A receptor, by binding at a distinct binding site associated with a chloride ionopore . This binding increases the duration of time for which the chloride ionopore is open, leading to an enhanced inhibitory effect on neurotransmission .

Biochemical Pathways

The action of this compound on the GABA A receptor affects the GABAergic neurotransmission pathway . This pathway is responsible for the majority of neuronal inhibition in the brain, and its modulation can have significant effects on neuronal excitability. The downstream effects of this modulation include a decrease in neuronal excitability and potential sedative, anxiolytic, and hypnotic effects .

Pharmacokinetics

Related compounds such as etomidate have been shown to have rapid onset and short duration of action due to extensive redistribution and rapid metabolism . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability would need further investigation.

Result of Action

The primary result of the action of this compound is the depression of CNS function via its action on the GABA A receptor . This can lead to effects such as sedation or hypnosis. Recovery from a single dose is rapid with little residual depression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methoxyethyl)-1H-benzo[d]imidazole can be achieved through several methods. One common approach involves the reaction of o-phenylenediamine with 2-bromo-1-methoxyethane under basic conditions. The reaction typically proceeds via nucleophilic substitution, followed by cyclization to form the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(1-methoxyethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to its corresponding amines.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Comparison with Similar Compounds

    2-nitroimidazole: Known for its radiosensitizing properties in hypoxic tumors.

    1-methyl-1H-imidazole: Commonly used in various chemical syntheses.

    1-ethyl-1H-imidazole: Used in the synthesis of ionic liquids and other applications.

Uniqueness: 2-(1-methoxyethyl)-1H-benzo[d]imidazole is unique due to its specific substituent, which can impart distinct chemical and physical properties. This makes it valuable for specialized applications where these properties are advantageous.

Properties

IUPAC Name

2-(1-methoxyethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7(13-2)10-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNIZJJJBSCYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-(1-chloroethyl)-1H-benzo[d]imidazole (0.39 g) and 25 wt % solution of Sodium Methoxide in Methanol (0.96 mL) in 10 mL of Methanol was heated for 20 minutes at 150° C. in a microwave synthesizer. The reaction mixture was extrated with EtOAc and sat NH4 chloride. The organic layer was dried, filtered and concentrated to afford crude 2-(1-methoxyethyl)-1H-benzo[d]imidazole in quantitative yield.
Quantity
0.39 g
Type
reactant
Reaction Step One
Name
Sodium Methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.96 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
NH4 chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-(1-chloroethyl)-1H-benzo[d]imidazole (0.39 g) and 25 wt % solution of Sodium Methoxide in Methanol (0.96 mL) in 10 mL of Methanol was heated for 20 minutes at 150° C. in a microwave synthesizer. The reaction mixture was extracted with EtOAc and sat NH4 chloride. The organic layer was dried, filtered and concentrated to afford crude 2-(1-methoxyethyl)-1H-benzo[d]imidazole in quantitative yield.
Quantity
0.39 g
Type
reactant
Reaction Step One
Name
Sodium Methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.96 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 4.05 g of 1-hydroxyethylbenzimidazole in 25 ml of dimethylformamide was added 1.2 g of 50% sodium hydride in oil, and the mixture stirred for 30 minutes. Methyl iodide (3.55 g) was added and the reaction mixture stirred at room temperature overnight. Water (200 ml) was added and the product extracted with ethyl acetate. The extracts were combined, dried and concentrated to an oil which was chromatographed on 130 g of silica gel using 5% methanol in chloroform as the eluent to give 2.36 g of brown oil.
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.55 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.